3-Chloro-2-methyl-4-nitroaniline has been utilized as a starting material for the synthesis of various other organic compounds. For instance, it served as a precursor in the preparation of in-plane aligned nanofibers using the electrospinning technique []. Additionally, it was employed in the synthesis of 3-chloro-5-methylphenyl isocyanate [].
3-Chloro-2-methyl-4-nitroaniline is an organic compound with the molecular formula C7H8ClN3O2. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to an aniline structure. This compound typically appears as a yellow solid and is primarily utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic chemicals. The specific arrangement of its substituents imparts unique chemical properties, making it valuable in various synthetic pathways and industrial applications.
These reactions highlight the compound's versatility and reactivity due to the electron-withdrawing effects of the nitro and chloro groups.
The biological activity of 3-Chloro-2-methyl-4-nitroaniline is primarily linked to its role as a pharmaceutical intermediate. It may interact with various enzymes or receptors, potentially altering their activity through binding or inhibition. The compound's metabolic pathways involve enzymatic reactions that can lead to the detoxification and excretion of its derivatives.
Studies suggest that compounds with similar structures can exhibit varying degrees of toxicity and bioactivity, indicating that 3-Chloro-2-methyl-4-nitroaniline may also possess unique biological effects depending on its specific chemical interactions within biological systems.
The synthesis of 3-Chloro-2-methyl-4-nitroaniline can be achieved through several methods:
3-Chloro-2-methyl-4-nitroaniline serves multiple applications, including:
Its unique structure allows for diverse applications across different industries.
Research on 3-Chloro-2-methyl-4-nitroaniline has focused on its interaction with biological systems and other chemical compounds. The compound's reactivity profile indicates potential interactions with enzymes involved in metabolic pathways, which could influence its pharmacokinetics and toxicity. Studies have shown that modifications to its structure can significantly alter these interactions, underscoring the importance of understanding its behavior in various environments.
Several compounds share structural similarities with 3-Chloro-2-methyl-4-nitroaniline, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-Chloro-4-nitroaniline | Lacks the methyl group | Different reactivity due to absence of methyl group |
2-Methyl-4-nitroaniline | Lacks the chlorine atom | Exhibits different chemical behavior due to substitution position |
4-Chloro-2-nitroaniline | Different substituent positions | Varies in reactivity and applications compared to 3-Chloro-2-methyl-4-nitroaniline |
The uniqueness of 3-Chloro-2-methyl-4-nitroaniline lies in its specific arrangement of substituents, which influences its reactivity patterns and applications compared to these similar compounds. Its distinct properties make it particularly valuable in synthetic pathways where other compounds may not be as effective.
Substituted anilines represent one of the most extensively studied classes of organic compounds in contemporary chemical research, serving as fundamental building blocks for numerous synthetic applications across pharmaceutical, agrochemical, and materials science industries. These compounds are characterized by the presence of various functional groups attached to the aniline core structure, which significantly modify their electronic properties, reactivity patterns, and biological activities. The versatility of substituted anilines stems from their ability to undergo diverse chemical transformations, including nucleophilic substitutions, electrophilic aromatic substitutions, and reduction reactions, making them invaluable precursors for complex molecule synthesis.
The significance of substituted anilines in chemical research extends beyond their synthetic utility to encompass their role as model compounds for understanding structure-activity relationships in organic chemistry. Research has demonstrated that the position and nature of substituents on the aniline ring dramatically influence molecular properties such as basicity, reactivity, and conformational preferences. Electron-withdrawing groups, such as nitro and halogen substituents, substantially decrease the basicity of the amino group and alter the compound's reactivity profile, while electron-donating groups produce opposite effects.
Contemporary synthetic methodologies have evolved to provide efficient routes to substituted anilines through various approaches, including direct amination of aromatic nitro compounds, metal-catalyzed cross-coupling reactions, and multi-component cyclo-condensation reactions. These methodologies have expanded the accessibility of structurally diverse aniline derivatives and enabled the exploration of their applications in emerging fields such as materials science and medicinal chemistry. The development of green chemistry approaches for aniline synthesis has also gained prominence, with researchers focusing on catalyst-free and environmentally benign synthetic routes.
The historical development of nitroaniline derivatives traces back to the early foundations of organic chemistry, where these compounds played pivotal roles in establishing fundamental principles of aromatic substitution and electronic effects. Nitroanilines emerged as crucial intermediates in the burgeoning dye industry of the nineteenth century, where their unique electronic properties enabled the synthesis of vibrant azo dyes and other colorants. The industrial synthesis of nitroanilines traditionally relied on the nitration of acetanilide derivatives or the amination of halogenated nitrobenzene compounds, processes that required harsh reaction conditions and generated significant waste streams.
Early research on nitroaniline derivatives revealed the profound influence of substituent positioning on molecular properties and reactivity. The development of systematic methods for preparing ortho-, meta-, and para-nitroanilines provided valuable insights into regioselectivity in aromatic substitution reactions and established these compounds as important synthetic intermediates. Historical studies demonstrated that nitroanilines serve as precursors to phenylenediamines, which are subsequently converted to benzimidazoles and other heterocyclic systems essential in pharmaceutical applications.
The evolution of nitroaniline chemistry has been marked by continuous improvements in synthetic methodologies and expanding applications. Modern approaches to nitroaniline synthesis emphasize efficiency, selectivity, and environmental sustainability, with researchers developing novel catalytic systems and reaction conditions that minimize waste generation and improve product yields. The historical progression from harsh industrial processes to mild, selective synthetic routes reflects the broader evolution of organic chemistry toward more sustainable and efficient practices.
3-Chloro-2-methyl-4-nitroaniline occupies a unique position in organic synthesis due to its distinctive substitution pattern that combines electron-withdrawing and electron-donating groups in specific spatial arrangements. The compound's molecular structure features a chlorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 4-position of the aniline ring, creating a complex electronic environment that influences its chemical behavior. This specific substitution pattern renders the compound particularly valuable as an intermediate in the synthesis of heterocyclic compounds and specialized organic materials.
The synthetic significance of 3-Chloro-2-methyl-4-nitroaniline is exemplified by its role as a precursor in the preparation of 3-chloro-5-nitrotoluene through deamination reactions. This transformation represents a crucial step in the synthesis of 3-chloro-5-methylphenylisocyanate, which serves as an important building block for polysaccharide-based optical separating agents. The compound's reactivity profile enables selective transformations that would be challenging to achieve with simpler aniline derivatives, making it valuable for complex synthetic sequences.
Research has demonstrated that the unique electronic environment created by the specific substitution pattern in 3-Chloro-2-methyl-4-nitroaniline influences its participation in various chemical reactions. The compound can undergo reduction reactions to convert the nitro group to an amino functionality, nucleophilic substitution reactions involving the chlorine atom, and various coupling reactions that exploit the amino group. These diverse reactivity patterns make the compound a versatile synthetic intermediate for accessing structurally complex molecules that would be difficult to prepare through alternative routes.
The primary research objectives of this comprehensive analysis focus on elucidating the chemical properties, synthetic applications, and structural characteristics of 3-Chloro-2-methyl-4-nitroaniline within the broader context of substituted aniline chemistry. This investigation aims to provide a detailed examination of the compound's molecular structure, electronic properties, and reactivity patterns, with particular emphasis on how the specific substitution pattern influences its chemical behavior and synthetic utility. The research scope encompasses an analysis of established synthetic methodologies for preparing the compound, its applications as an intermediate in organic synthesis, and its role in the preparation of more complex molecular structures.
A significant component of this research involves examining the structure-activity relationships that govern the compound's reactivity, including the influence of electron-withdrawing and electron-donating substituents on its chemical properties. The investigation will analyze how the spatial arrangement of substituents affects molecular geometry, electronic distribution, and reactivity patterns, providing insights that can inform the design of related compounds with tailored properties. Additionally, the research will explore the compound's role in modern synthetic chemistry, including its applications in the preparation of heterocyclic compounds, pharmaceutical intermediates, and materials science applications.
The scope of this analysis extends to examining recent developments in synthetic methodologies that utilize 3-Chloro-2-methyl-4-nitroaniline as a starting material or intermediate, with particular focus on green chemistry approaches and efficient synthetic routes. The research will also investigate the compound's potential applications in emerging fields such as materials science and pharmaceutical chemistry, where its unique electronic properties and reactivity patterns may offer advantages over conventional synthetic intermediates. Through this comprehensive examination, the research aims to provide valuable insights into the current state of knowledge regarding 3-Chloro-2-methyl-4-nitroaniline and identify opportunities for future research and development in related chemical systems.
3-Chloro-2-methyl-4-nitroaniline represents a substituted aniline compound with multiple functional groups attached to the benzene ring [1]. The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a standardized approach to chemical naming [2]. The parent structure is aniline (aminobenzene), with three additional substituents: a chloro group, a methyl group, and a nitro group [3].
The IUPAC name "3-chloro-2-methyl-4-nitroaniline" indicates the positions of these substituents on the benzene ring, with the amino group (-NH₂) considered to be at position 1 by convention [1] [4]. The numbering proceeds around the ring, with the methyl group at position 2, the chloro group at position 3, and the nitro group at position 4 [1].
Alternative naming systems provide different designations for this compound. In the substitutive nomenclature system, it may be referred to as "2-amino-6-chloro-5-nitrotoluene," where toluene (methylbenzene) is considered the parent structure [1] [5]. The index name used in some chemical databases is "Benzenamine, 3-chloro-2-methyl-4-nitro-," which follows a different convention for ordering substituents [1].
Naming System | Name |
---|---|
Systematic IUPAC | 3-chloro-2-methyl-4-nitroaniline |
Alternative Systematic | 2-amino-6-chloro-5-nitrotoluene |
Index Name | Benzenamine, 3-chloro-2-methyl-4-nitro- |
Common Name 1 | 3-chloro-2-methyl-4-nitrobenzenamine |
Common Name 2 | 6-chloro-5-nitro-o-toluidine |
The compound can also be represented using various chemical notation systems designed for computational processing [6]. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is "CC1=C(C=CC(=C1Cl)N+[O-])N," which encodes the molecular structure in a linear string format [1] [7]. The International Chemical Identifier (InChI) provides a more comprehensive representation: "InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3" [1] [7]. The InChI Key, a condensed version of the InChI, is "AKXKBXITZBLAAQ-UHFFFAOYSA-N" [7].
The molecular structure of 3-chloro-2-methyl-4-nitroaniline consists of a benzene ring with four substituents [1]. The benzene ring forms the core structure, maintaining its characteristic planar hexagonal arrangement with bond angles of approximately 120 degrees [6] [8]. The carbon-carbon bonds in the aromatic ring have typical lengths of around 1.39 Å, while the carbon-nitrogen bond of the amino group is approximately 1.40 Å, and the carbon-chlorine bond is about 1.75 Å [6].
The compound has a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.59 g/mol [1] [9]. The exact mass, calculated based on the most abundant isotopes of each element, is 186.0196052 Da [1]. The topological polar surface area, which represents the surface area occupied by nitrogen, oxygen, and their attached hydrogen atoms, is 71.8 Ų [1].
Property | Description |
---|---|
Bond Angles | Typical aromatic ring angles of approximately 120° |
Bond Lengths | C-C aromatic bonds ~1.39 Å; C-N bond ~1.40 Å; C-Cl bond ~1.75 Å |
Planarity | Benzene ring is planar; substituents may deviate from planarity |
Stereochemistry | No stereogenic centers present; achiral molecule |
Rotatable Bonds | No rotatable bonds in the core structure (rotatable bond count = 0) |
Ring System | Single benzene ring with three substituents |
Substituent Positions | Chloro at position 3, methyl at position 2, nitro at position 4, amino at position 1 |
From a stereochemical perspective, 3-chloro-2-methyl-4-nitroaniline does not possess any stereogenic centers and is therefore achiral [6]. The molecule has no rotatable bonds within its core structure, as indicated by a rotatable bond count of zero [1]. The substituents on the benzene ring influence the electronic distribution within the molecule, with the nitro and chloro groups being electron-withdrawing, while the amino and methyl groups are electron-donating [10] [8].
The electronic effects of the substituents significantly impact the reactivity of the benzene ring [10]. The amino group (-NH₂) at position 1 is strongly electron-donating through resonance, activating the ring toward electrophilic substitution reactions [10]. The methyl group (-CH₃) at position 2 is weakly electron-donating through an inductive effect, also contributing to ring activation [10] [8]. The chloro group (-Cl) at position 3 has a dual nature, being electron-withdrawing through induction but electron-donating through resonance [10]. The nitro group (-NO₂) at position 4 is strongly electron-withdrawing through both resonance and inductive effects, significantly deactivating the ring toward electrophilic substitution [10] [8].
3-Chloro-2-methyl-4-nitroaniline is registered in various chemical databases and registry systems, each assigning unique identifiers to facilitate its unambiguous identification [1] [11]. The Chemical Abstracts Service (CAS) Registry Number, which is widely used for chemical substance identification, is 64863-10-1 [1] [12]. This unique numeric identifier is assigned by the CAS, a division of the American Chemical Society, and serves as a universal identifier in scientific literature and regulatory documents [11] [13].
In the PubChem database maintained by the National Center for Biotechnology Information, the compound is assigned the PubChem Compound Identifier (CID) 12953019 [1] [14]. PubChem provides comprehensive information about chemical structures, properties, and biological activities [1].
Database/Registry | Identifier | Database Type |
---|---|---|
CAS Registry | 64863-10-1 | Chemical Registry |
PubChem | CID 12953019 | Chemical Database |
EPA DSSTox | DTXSID80513789 | Toxicology Database |
MDL | MFCD09026958 | Chemical Inventory |
Wikidata | Q82373762 | Knowledge Database |
European Community (EC) | Not assigned | Regulatory Registry |
ChemSpider | Not found in search | Chemical Database |
NIST WebBook | Not listed | Reference Database |
The United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity (DSSTox) database assigns the identifier DTXSID80513789 to this compound [1] [15]. This database focuses on chemical structures with potential toxicological significance [15]. The MDL Number, MFCD09026958, is another identifier used in chemical databases and inventory systems [1] [12].
In Wikidata, a collaborative knowledge base, the compound is identified as Q82373762 [1] [16]. Wikidata serves as a central storage for structured data that can be used by various Wikimedia projects and external applications [16].
3-Chloro-2-methyl-4-nitroaniline belongs to a family of substituted anilines with various positional isomers and structurally related compounds [4] [17]. Structural isomers have the same molecular formula but differ in the arrangement of atoms, particularly in the positions of substituents on the benzene ring [8].
Several positional isomers of chloro-methyl-nitroaniline exist, each with the same molecular formula (C₇H₇ClN₂O₂) but different arrangements of the substituents [17] [18]. These include 3-chloro-2-methyl-6-nitroaniline (CAS: 51123-59-2), where the nitro group is at position 6 instead of position 4 [4]. Another isomer is 4-chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8), where the positions of all three substituents are different [19]. The isomer 5-chloro-2-methyl-4-nitroaniline (CAS: 13852-51-2) has the chloro group at position 5 instead of position 3 [17] [18].
Compound Name | CAS Number | Molecular Formula | Substitution Pattern |
---|---|---|---|
3-Chloro-2-methyl-4-nitroaniline | 64863-10-1 | C₇H₇ClN₂O₂ | 3-chloro, 2-methyl, 4-nitro |
3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 | C₇H₇ClN₂O₂ | 3-chloro, 2-methyl, 6-nitro |
4-Chloro-2-methyl-3-nitroaniline | Not specified | C₇H₇ClN₂O₂ | 4-chloro, 2-methyl, 3-nitro |
4-Chloro-3-methyl-2-nitroaniline | 344749-20-8 | C₇H₇ClN₂O₂ | 4-chloro, 3-methyl, 2-nitro |
5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 | C₇H₇ClN₂O₂ | 5-chloro, 2-methyl, 4-nitro |
5-Chloro-2-methyl-3-nitroaniline | 219312-44-4 | C₇H₇ClN₂O₂ | 5-chloro, 2-methyl, 3-nitro |
The substitution patterns in these isomers significantly affect their physical and chemical properties [8]. The positions of electron-withdrawing and electron-donating groups influence the electron density distribution in the benzene ring, which in turn affects reactivity patterns [10] [8]. For example, the proximity of the nitro group to the amino group can impact the basicity of the amino group through inductive and resonance effects [10].
Beyond positional isomers, there are several structurally related compounds that differ by the presence or absence of specific substituents [20] [21]. Aniline (CAS: 62-53-3) is the parent compound without any substituents [22]. 2-Methylaniline, also known as o-toluidine (CAS: 95-53-4), lacks the chloro and nitro groups [23]. 4-Nitroaniline (CAS: 100-01-6) has only the nitro substituent at position 4 [24]. 3-Chloroaniline (CAS: 108-42-9) has only the chloro substituent at position 3 [6].
Compound Name | Molecular Formula | Structural Relationship | CAS Number |
---|---|---|---|
Aniline | C₆H₇N | Parent compound (unsubstituted) | 62-53-3 |
2-Methylaniline (o-Toluidine) | C₇H₉N | Missing chloro and nitro groups | 95-53-4 |
4-Nitroaniline | C₆H₆N₂O₂ | Missing chloro and methyl groups | 100-01-6 |
3-Chloroaniline | C₆H₆ClN | Missing methyl and nitro groups | 108-42-9 |
2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | Missing chloro group | 99-52-5 |
3-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | Missing methyl group | 825-41-2 |
3-Chloro-2-methylaniline | C₇H₈ClN | Missing nitro group | 87-60-5 |
Compounds with additional substituents include 2,3-dimethyl-4-nitroaniline, which has an extra methyl group at position 3, and 3,5-dichloro-4-nitroaniline, which has an additional chloro group at position 5 [21]. These related compounds share similar core structures but exhibit different chemical behaviors due to their unique substitution patterns [8].